(E)-undec-8-ene-2,5-dione

Description

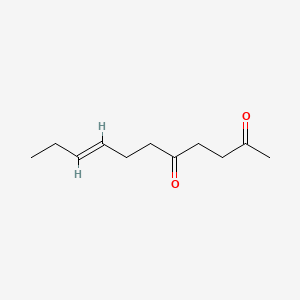

(E)-undec-8-ene-2,5-dione is an organic compound characterized by an 11-carbon chain (undecene) with a trans (E)-configured double bond at position 8 and two ketone groups at positions 2 and 3.

Properties

Molecular Formula |

C11H18O2 |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

(E)-undec-8-ene-2,5-dione |

InChI |

InChI=1S/C11H18O2/c1-3-4-5-6-7-11(13)9-8-10(2)12/h4-5H,3,6-9H2,1-2H3/b5-4+ |

InChI Key |

CMOKFBMAFUYELN-SNAWJCMRSA-N |

Isomeric SMILES |

CC/C=C/CCC(=O)CCC(=O)C |

Canonical SMILES |

CCC=CCCC(=O)CCC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-undec-8-ene-2,5-dione typically involves the aldol condensation of appropriate aldehydes and ketones. One common method is the reaction between 1-octene-3-one and acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired (E)-isomer.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. Catalysts such as palladium on carbon can be used to facilitate the reaction, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: (E)-undec-8-ene-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert the ketone groups to alcohols using reagents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens or hydrogen halides in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of undec-8-ene-2,5-dioic acid.

Reduction: Formation of undec-8-ene-2,5-diol.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(E)-undec-8-ene-2,5-dione has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (E)-undec-8-ene-2,5-dione involves its interaction with various molecular targets. The compound’s double bond and ketone groups allow it to participate in nucleophilic addition and substitution reactions, which can modify biological molecules. These interactions can affect cellular pathways and enzyme activities, leading to its observed biological effects.

Comparison with Similar Compounds

Stereoisomer: (Z)-undec-8-ene-2,5-dione

The Z-isomer of undec-8-ene-2,5-dione differs in the cis configuration of the double bond at position 6. This stereochemical variation can significantly alter physical properties such as melting point, solubility, and chemical reactivity. For example, the E-isomer typically exhibits higher thermal stability due to reduced steric strain compared to the Z-isomer.

Diketopiperazine Derivatives (2,5-Diones)

Diketopiperazines (DKPs) are cyclic dipeptides containing a 2,5-dione core. Notable examples from Streptomyces sp. FXJ7.328 () include:

- (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) : Exhibited antiviral activity against H1N1 (IC₅₀ = 28.9 ± 2.2 μM).

- Albonoursin (Compound 7): Demonstrated stronger antiviral activity (IC₅₀ = 6.8 ± 1.5 μM).

Key Differences :

- Structure : Unlike the linear undecene chain in (E)-undec-8-ene-2,5-dione, DKPs feature a rigid six-membered ring system.

- Bioactivity : The cyclic structure and substituents (e.g., benzylidene groups) in DKPs enhance interactions with biological targets, such as viral proteins, compared to linear diones .

Naphtho[1,2-b]furan-4,5-dione Derivatives

The dimer naphtho[1,2-b]furan-4,5-dione () shows potent antimicrobial activity against MRSA via bacterial membrane disruption.

Comparison :

- Functional Groups : The 4,5-dione arrangement in naphthofurans differs from the 2,5-dione in the target compound, leading to distinct electronic properties and reactivity.

- Applications : While this compound’s bioactivity is unexplored, the planar aromatic system of naphthofurans enhances membrane-targeting capabilities .

Pyrrole-2,5-dione-Based Corrosion Inhibitors

Novel azo-linked pyrrole-2,5-dione derivatives () demonstrated 89–91% corrosion inhibition efficiency in acidic environments.

Key Contrasts :

Spiro-Diazaspiro Undecene Diones

Compounds such as 3-benzyl-8,9-dimethyl-11-phenyl-1,4-diazaspiro[5.5]undec-8-ene-2,5-dione (30c) () feature complex spiro architectures synthesized via solid-phase methods.

Structural and Functional Insights :

Aliphatic Diones: 2,7-Dimethyloctane-3,5-dione

This compound () shares a branched aliphatic chain but differs in dione positions (3,5 vs. 2,5).

Property Differences :

- Positional Effects : The 3,5-dione arrangement may reduce intramolecular hydrogen bonding compared to 2,5-diones, affecting solubility and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.